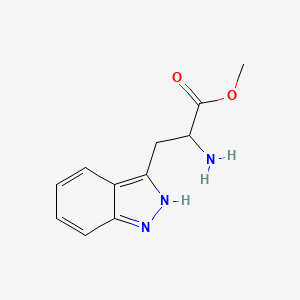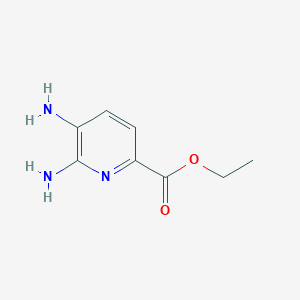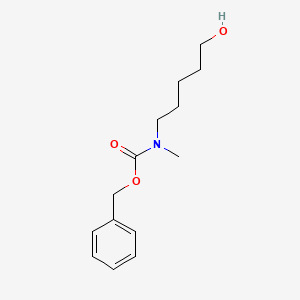
Benzyl (5-hydroxypentyl)(methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (5-hydroxypentyl)(methyl)carbamate is a chemical compound with the molecular formula C13H19NO3. It is known for its ability to repair damaged DNA by binding to the 5’-hydroxyl group on the sugar backbone. This compound can also bind to DNA ligands and inhibit cell proliferation in resistant cell lines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-hydroxypentyl)(methyl)carbamate typically involves the reaction of benzyl chloroformate with 5-aminopentanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then subjected to rigorous quality control measures to ensure consistency and purity .
化学反应分析
Types of Reactions
Benzyl (5-hydroxypentyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of benzyl (5-oxopentyl)(methyl)carbamate.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted carbamates depending on the substituent introduced.
科学研究应用
Benzyl (5-hydroxypentyl)(methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a linker in DNA repair studies and as a reagent in organic synthesis.
Biology: Investigated for its potential to inhibit cell proliferation in resistant cell lines.
Medicine: Explored for its potential therapeutic effects in treating diseases related to DNA damage.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals
作用机制
The mechanism of action of Benzyl (5-hydroxypentyl)(methyl)carbamate involves its ability to bind to the 5’-hydroxyl group on the sugar backbone of DNA. This binding facilitates the repair of damaged DNA strands. Additionally, the compound can bind to DNA ligands, inhibiting cell proliferation in resistant cell lines. The molecular targets and pathways involved include DNA repair enzymes and cell cycle regulatory proteins .
相似化合物的比较
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the 5-hydroxypentyl group.
(3-Benzyl-5-hydroxyphenyl)carbamates: Known for their inhibitory activity against M. .
Uniqueness
Benzyl (5-hydroxypentyl)(methyl)carbamate is unique due to its dual functionality in DNA repair and inhibition of cell proliferation. Its ability to bind to the 5’-hydroxyl group on the sugar backbone of DNA sets it apart from other carbamates .
属性
分子式 |
C14H21NO3 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC 名称 |
benzyl N-(5-hydroxypentyl)-N-methylcarbamate |
InChI |
InChI=1S/C14H21NO3/c1-15(10-6-3-7-11-16)14(17)18-12-13-8-4-2-5-9-13/h2,4-5,8-9,16H,3,6-7,10-12H2,1H3 |
InChI 键 |
RKUCLAVHAHKEGD-UHFFFAOYSA-N |
规范 SMILES |
CN(CCCCCO)C(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


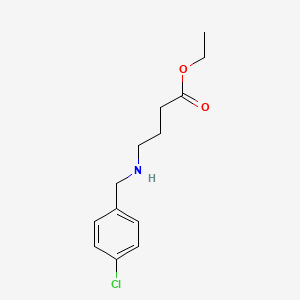
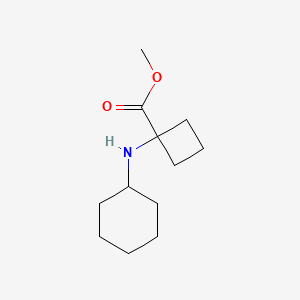
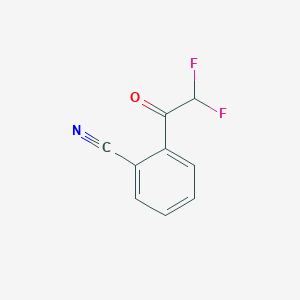
![1-(2,4-difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea](/img/structure/B13499656.png)
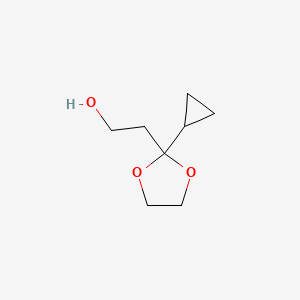
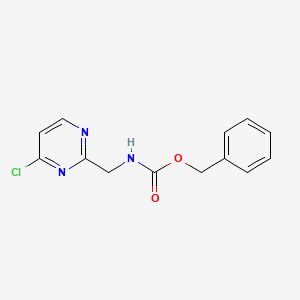


![tert-butyl N-[2-(4-bromo-3-methoxyphenyl)ethyl]carbamate](/img/structure/B13499683.png)
![2-[(2S)-1-acetylpyrrolidin-2-yl]acetic acid](/img/structure/B13499720.png)

